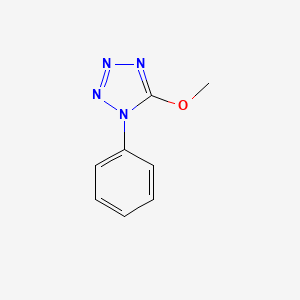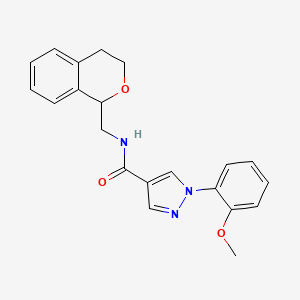
dimethyl 1-cyclopentyl-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to dimethyl 1-cyclopentyl-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate involves complex reactions. For example, 1-aryl-1,4-dihydropyridines react with dimethyl acetylenedicarboxylate to form compounds with cyclopenta[cyclobuta] pyrrole structures, as deduced from their NMR and mass spectra, highlighting the intricate processes involved in synthesizing such molecules (Acheson et al., 1980).
Molecular Structure Analysis
The molecular structure of compounds related to dimethyl 1-cyclopentyl-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate is often determined using spectroscopic methods. The structural elucidation of these molecules relies on 1H, 13C NMR, and mass spectrometry, providing insights into the arrangement of atoms and the molecular framework (Acheson et al., 1980).
Chemical Reactions and Properties
Chemical reactions involving dimethyl 1-cyclopentyl-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate and its analogs are varied. For instance, reactions with dimethyl acetylenedicarboxylate can lead to the formation of nitrogen-bridged heterocycles, showcasing the reactivity and potential for generating structurally diverse molecules (Kakehi et al., 1994).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystallinity, are crucial for understanding their behavior in different environments. However, specific details on the physical properties of dimethyl 1-cyclopentyl-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate are scarce in the literature, highlighting the need for further research in this area.
Chemical Properties Analysis
Chemical properties, such as reactivity with other compounds, stability under various conditions, and acidity or basicity, are essential for comprehending the utility and limitations of these molecules in potential applications. The chemical behavior can be inferred from studies on similar compounds, indicating a rich area of study for organic chemists interested in novel organic syntheses and the exploration of new chemical reactions (Kakehi et al., 1994).
Wissenschaftliche Forschungsanwendungen
Synthesis of Antitumor and Antioxidant Agents
Dimethyl acetylenedicarboxylate reacts with thienopyrimidines derivatives to form compounds that have shown significant inhibition of Hep-G2 cell growth, indicating potential antitumor and antioxidant properties. These reactions proceed via cyclization and thio-addition processes, highlighting the utility of these compounds in the development of novel therapeutic agents (Aly et al., 2010).
Formation of Highly Substituted Benzene and Cyclopentenedione Derivatives
The reaction between dimethyl acetylenedicarboxylate and cyclobutene-1,2-diones, mediated by pyridine, facilitates the selective synthesis of hexasubstituted benzene derivatives or cyclopentenedione derivatives. This process demonstrates the versatility of these compounds in synthesizing complex organic molecules with potential applications in materials science and synthetic chemistry (Nair et al., 2005).
Novel Strategies in Heterocyclic Chemistry
The engagement of pyridine-DMAD zwitterions in reactions with various substrates has opened new avenues in the synthesis of densely substituted heterocyclic compounds. These methodologies offer novel strategies for constructing complex molecular architectures, which are crucial in the development of new drugs and materials (Yang et al., 2012).
Eigenschaften
IUPAC Name |
dimethyl 1-cyclopentyl-4-thiophen-2-yl-4H-pyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-22-17(20)13-10-19(12-6-3-4-7-12)11-14(18(21)23-2)16(13)15-8-5-9-24-15/h5,8-12,16H,3-4,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMWUBLMJEVIJPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C=C(C1C2=CC=CS2)C(=O)OC)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 1-cyclopentyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-tert-butyl-4-{[4-(1,3-thiazol-2-yl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5572357.png)
![1,3-dimethyl-6-[2-(4-morpholinyl)ethyl]-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5572362.png)
![2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B5572381.png)
![N-[2-(benzyloxy)-5-bromobenzylidene]-3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B5572382.png)
![4-{[3-(benzyloxy)benzylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5572392.png)
![2-amino-1-(4-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B5572394.png)
![3-(5-{(2S)-1-[(3-isobutyl-5-isoxazolyl)carbonyl]-2-pyrrolidinyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B5572401.png)

![2-chloro-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5572417.png)
![[4-(5-methyl-2-phenyl-3-furoyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5572427.png)
![2-(3,5-difluorobenzyl)-8-(2-methyl-3-furoyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5572432.png)
![N-(2-oxo-1-propyl-1,2-dihydrobenzo[cd]indol-6-yl)acetamide](/img/structure/B5572439.png)
![6-(1,3-benzodioxol-5-ylmethyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B5572441.png)